N-[(furan-2-yl)methyl]-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-[(furan-2-yl)methyl]-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a furan-methyl group, a pyridazine core substituted with a pyridine ring, and a sulfanyl-acetamide linkage. Acetamides with pyridine, pyridazine, or furan substituents are frequently explored for their pharmacological properties, including enzyme inhibition (e.g., glutaminase) and anti-inflammatory effects . The sulfanyl group (-S-) in such compounds often enhances binding affinity through hydrophobic interactions or redox modulation .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-15(18-10-12-4-3-9-22-12)11-23-16-7-6-14(19-20-16)13-5-1-2-8-17-13/h1-9H,10-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPZEQWGDIVGJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan-2-ylmethyl intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.
Synthesis of the pyridazin-3-ylsulfanyl intermediate: This step involves the reaction of pyridazine with a thiol reagent to form the pyridazin-3-ylsulfanyl intermediate.
Coupling of intermediates: The final step involves the coupling of the furan-2-ylmethyl intermediate with the pyridazin-3-ylsulfanyl intermediate under suitable reaction conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
N-[(furan-2-yl)methyl]-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares key structural elements with several derivatives documented in the literature:
Key Observations :
- Pyridazine vs. Pyridine/Pyrimidine Cores : Pyridazine-based compounds like CB-839 exhibit enzyme inhibitory activity, whereas pyridine/triazole derivatives (e.g., ) are linked to anti-inflammatory or anti-exudative effects. The pyridazine ring’s electron-deficient nature may enhance interactions with enzymatic active sites .
- Sulfanyl Group Role : The sulfanyl (-S-) linker in N-[(furan-2-yl)methyl]-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide is critical for conformational flexibility and hydrophobic interactions, as seen in CB-839 and anti-exudative triazole derivatives .
- Furan Substituents : The furan-2-yl group, present in both the target compound and derivatives, contributes to π-π stacking and metabolic stability, though its impact varies with adjacent functional groups .
Insights :
- Synthetic Complexity : The target compound likely requires multi-step synthesis, similar to CB-839, involving pyridazine functionalization and sulfanyl-acetamide coupling .
- Yield Challenges : Lower yields (e.g., 20% in ) are common in heterocyclic acetamide synthesis due to steric hindrance and competing side reactions.
Potential for Combination Therapy
highlights synergistic effects when combining CB-839 (glutaminase inhibitor) with 2-PMPA (glutamate analog), reducing tumor growth more effectively than monotherapy. This suggests that this compound could be explored in combination regimens targeting complementary pathways .
Biological Activity
N-[(furan-2-yl)methyl]-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 290.35 g/mol. The compound features a furan ring and a pyridazinyl sulfanyl moiety, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Furan Ring : Using furan derivatives as starting materials.
- Pyridazine Synthesis : Incorporating pyridine derivatives through nucleophilic substitution reactions.
- Final Coupling : Attaching the furan moiety to the sulfanyl acetamide through condensation reactions.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:
- In vitro studies showed that the compound had an inhibitory effect against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 25 to 100 µg/mL, indicating moderate potency against these pathogens .
Antitubercular Activity
Research focused on the compound's efficacy against Mycobacterium tuberculosis has shown promising results:
- A series of derivatives were tested, with some exhibiting IC values as low as 1.35 µM, demonstrating potential as anti-tubercular agents . The compound's structure allows it to interact effectively with bacterial enzymes, disrupting their function.
Cytotoxicity Studies
Cytotoxicity assessments on human cell lines (e.g., HEK293) revealed that this compound is non-toxic at therapeutic concentrations, making it a candidate for further development in drug formulations .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It inhibits key enzymes involved in bacterial metabolism.
- Receptor Binding : The compound may bind to receptors involved in inflammatory pathways, potentially reducing inflammation and infection severity.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
